molecular formula C6H12F2N2 B3092331 6,6-Difluoro-1-methyl-1,4-diazepane CAS No. 1227310-88-4

6,6-Difluoro-1-methyl-1,4-diazepane

Cat. No. B3092331
CAS RN: 1227310-88-4
M. Wt: 150.17
InChI Key: JPIDVJNDDGJNEY-UHFFFAOYSA-N
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Description

“6,6-Difluoro-1-methyl-1,4-diazepane” is a chemical compound with the CAS number 1227310-88-4 . It is also known as “this compound dihydrochloride” with the CAS number 2227206-69-9 .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H12F2N2 . The InChI code for the compound is 1S/C6H12F2N2.2ClH/c1-10-3-2-9-4-6(7,8)5-10;;/h9H,2-5H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 150.17 . For “this compound dihydrochloride”, the molecular weight is 223.09 .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Microwave-Assisted Synthesis

The compound and its derivatives are synthesized using innovative techniques such as microwave-assisted detosylation, offering rapid access to the corresponding amines with high yields. This method represents a significant advancement in the synthesis of gem-difluorohomopiperazines, showcasing the potential of 6,6-difluoro-1-methyl-1,4-diazepane in facilitating efficient chemical reactions (Wellner, Sandin, & Pääkkönen, 2003).

Ligand Framework for Metal Catalysts

The 6-amino-6-methyl-1,4-diazepine framework serves as an ancillary ligand framework for neutral and cationic scandium and yttrium alkyls. This highlights its role in supporting metal catalysts used in various chemical processes, demonstrating the compound's versatility in coordination chemistry (Ge, Bambirra, Meetsma, & Hessen, 2006).

Synthesis of Complex Molecules

Intermediate for Rho–Kinase Inhibitor

A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, has been established. This process demonstrates the compound's utility in the production of significant pharmacological agents, emphasizing its importance in medicinal chemistry (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Chemical Structure and Properties

Structural Analysis

Studies on the chemical structure and molecular interactions of derivatives have been conducted, providing valuable insights into their properties. For example, the structural elucidation of certain compounds reveals complex molecular geometries and potential for hydrogen bonding, which could influence their reactivity and potential applications (Toze, Airiyan, Nikitina, Sorokina, & Khrustalev, 2011).

Catalysis and Chemical Transformations

Catalytic Applications

The compound and its derivatives exhibit potential in catalysis, as seen in studies investigating their use in biomimetic extradiol cleavage of catechols. This suggests applications in environmental chemistry and synthetic methodologies where selective catalytic processes are crucial (Mayilmurugan, Stoeckli-Evans, & Palaniandavar, 2008).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental), safe handling practices, and emergency procedures.

properties

IUPAC Name

6,6-difluoro-1-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2/c1-10-3-2-9-4-6(7,8)5-10/h9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIDVJNDDGJNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combined a solution of tert-butyl 6,6-difluoro-4-methyl-1,4-diazepane-1-carboxylate (50 mg, 0.200 mmol) in dichloromethane (2 mL) and 4 M HCl in dioxane (0.4 mL, 1.6 mmol) and the solution stirred at 20° C. for 21 h. The reaction was then concentrated in vacuo to give the title compound as a hydrochloride acid salt which was used without further purification. MS: 151 (M+H).
Name
tert-butyl 6,6-difluoro-4-methyl-1,4-diazepane-1-carboxylate
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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